molecular formula C15H7Cl2F3N2O2 B2664807 2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-84-8

2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2664807
CAS No.: 866145-84-8
M. Wt: 375.13
InChI Key: ZWUQWMASFJMZEX-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, dichloro substituents, and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both dichloro and trifluoromethyl groups enhances its reactivity and potential as a pharmacologically active compound.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2O2/c16-9-4-8(15(18,19)20)5-22-13(17)12(21-14(9)22)7-1-2-10-11(3-7)24-6-23-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUQWMASFJMZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=C(C4=N3)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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